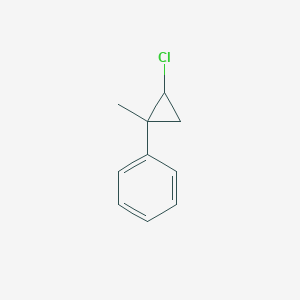
(2-Chloro-1-methylcyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-1-methylcyclopropyl)benzene is an organic compound featuring a benzene ring substituted with a 2-chloro-1-methylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-methylcyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination. One common method is the reaction of styrene with diazomethane to form 1-methylcyclopropylbenzene, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-1-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Reduction Reactions: Reduction of the chloro group to a methyl group using reagents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group to a carboxylic acid using potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Nitration: 2-Chloro-1-methyl-4-nitrocyclopropylbenzene.
Sulfonation: 2-Chloro-1-methyl-4-sulfonylcyclopropylbenzene.
Halogenation: 2-Chloro-1-methyl-4-bromocyclopropylbenzene.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-1-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-1-methylcyclopropyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The cyclopropyl group can influence the reactivity and orientation of these reactions due to its ring strain and electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine substituent.
Methylcyclopropylbenzene: A benzene ring with a methylcyclopropyl group but without the chlorine substituent.
Cyclopropylbenzene: A benzene ring with a cyclopropyl group.
Uniqueness
(2-Chloro-1-methylcyclopropyl)benzene is unique due to the presence of both a chloro and a methylcyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
90712-74-6 |
|---|---|
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
(2-chloro-1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11Cl/c1-10(7-9(10)11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI-Schlüssel |
IHQJCWVIFCRHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
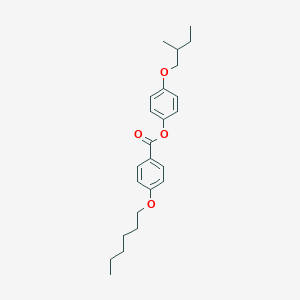
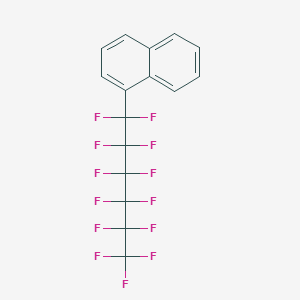
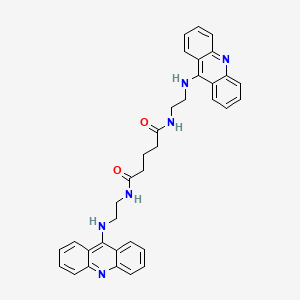
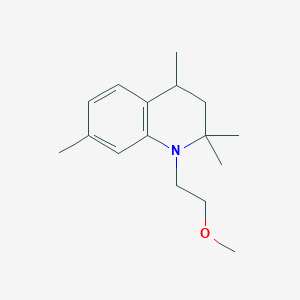
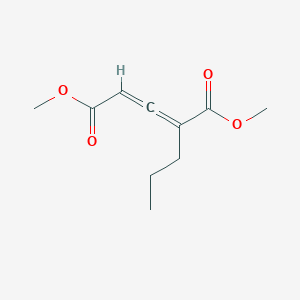
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)

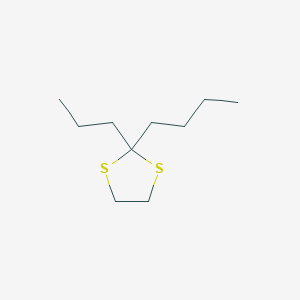

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
